Medroxyprogesterone-d3

説明

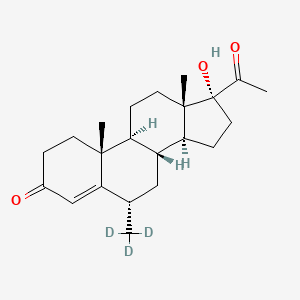

Structure

3D Structure

特性

IUPAC Name |

(6S,8R,9S,10R,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-6-(trideuteriomethyl)-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O3/c1-13-11-16-17(20(3)8-5-15(24)12-19(13)20)6-9-21(4)18(16)7-10-22(21,25)14(2)23/h12-13,16-18,25H,5-11H2,1-4H3/t13-,16+,17-,18-,20+,21-,22-/m0/s1/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRQMUZJSZHZSGN-ZLUPVJNASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C(CCC3(C2CCC3(C(=O)C)O)C)C4(C1=CC(=O)CC4)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[C@H]1C[C@@H]2[C@H](CC[C@]3([C@H]2CC[C@@]3(C(=O)C)O)C)[C@@]4(C1=CC(=O)CC4)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701028078 |

Source

|

| Record name | Medroxyprogesterone-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701028078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162462-69-3 |

Source

|

| Record name | Medroxyprogesterone-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701028078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Synthesis and Purification of Medroxyprogesterone-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification processes for Medroxyprogesterone-d3. The document outlines the multi-step chemical synthesis, starting from 17α-hydroxyprogesterone, and details the subsequent purification methodologies to achieve a high-purity final product. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and stable isotope-labeled compound synthesis.

Synthesis of Medroxyprogesterone-d3

The synthesis of Medroxyprogesterone-d3 is a multi-step process that introduces a deuterium-labeled methyl group. The general pathway involves the protection of ketone groups, epoxidation, a Grignard reaction with a deuterated reagent, deprotection, and subsequent processing.

Synthetic Pathway Overview

The synthesis commences with the protection of the ketone groups of 17α-hydroxyprogesterone via ketalation. This is followed by epoxidation of the double bond. The key step for deuterium (B1214612) incorporation is the Grignard reaction, where deuterated methyl magnesium iodide ([2H3]methyl magnesium iodide) is used to open the epoxide ring and introduce the trideuteromethyl group. Subsequent deprotection and hydrolysis yield Medroxyprogesterone-d3.

Experimental Protocols

Protocol 1: Ketalation of 17α-Hydroxyprogesterone [1][2]

-

Reaction Setup: In a suitable reaction vessel, charge 17α-hydroxyprogesterone, benzene (B151609) (as a solvent), and ethylene (B1197577) glycol.

-

Azeotropic Distillation: Heat the mixture to reflux to remove water azeotropically. A calcium carbide water-trap can be utilized.

-

Catalysis: Add p-toluenesulfonic acid as a catalyst and continue the azeotropic distillation.

-

Reaction: Maintain the reaction at reflux for approximately 8-17 hours.

-

Quenching: Cool the reaction mixture and add pyridine (B92270) to quench the reaction.

-

Work-up: Perform aqueous washes with a sodium bicarbonate solution and then with water until the organic layer is neutral.

-

Isolation: Concentrate the organic layer under reduced pressure to obtain the ketal intermediate.

Protocol 2: Epoxidation [1][2]

-

Reaction Setup: Dissolve the ketal intermediate in a suitable solvent.

-

Reagent Addition: Add a solution of peroxyacetic acid and anhydrous sodium acetate (B1210297).

-

Reaction: Stir the mixture at a controlled temperature (e.g., 0-25°C) until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up: Quench the reaction with a reducing agent (e.g., sodium thiosulfate (B1220275) solution) and perform aqueous washes.

Protocol 3: Grignard Reaction and Hydrolysis [1][2][3][4]

-

Reaction Setup: Dissolve the epoxide intermediate in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., Argon or Nitrogen).

-

Reagent Addition: Slowly add a solution of [2H3]methyl magnesium iodide in THF at a low temperature (e.g., 0°C).

-

Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quenching and Hydrolysis: Carefully quench the reaction by the slow addition of dilute sulfuric acid at a low temperature.

-

Work-up: Extract the product into an organic solvent and wash with water and brine.

-

Isolation: Concentrate the organic layer under reduced pressure to obtain the crude Medroxyprogesterone-d3.

Purification of Medroxyprogesterone-d3

Purification of the crude product is essential to remove unreacted starting materials, by-products, and other impurities. The primary methods for purification are recrystallization and chromatographic techniques.

Purification Workflow

The general workflow for purification begins with the crude product obtained from the synthesis. This crude material is then subjected to one or more purification steps, such as recrystallization or column chromatography, to yield the final, high-purity Medroxyprogesterone-d3. The purity is typically assessed using analytical techniques like HPLC.

Experimental Protocols

Protocol 4: Recrystallization [5][6]

-

Solvent Selection: A common solvent system for recrystallization is a mixture of methanol and dichloromethane. Chloroform can also be used.

-

Dissolution: Dissolve the crude product in a minimal amount of the hot solvent mixture.

-

Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation: Collect the crystals by filtration.

-

Washing: Wash the collected crystals with a small amount of cold solvent to remove residual impurities.

-

Drying: Dry the purified crystals under a vacuum.

Protocol 5: Purity Assessment [7][8]

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of Medroxyprogesterone-d3.

-

Sample Preparation: Prepare a solution of the purified product in a suitable solvent (e.g., acetonitrile (B52724) or methanol).

-

HPLC Analysis: Inject the sample into an HPLC system equipped with a suitable column (e.g., C18) and a UV detector.

-

Data Analysis: Analyze the resulting chromatogram to determine the purity of the sample by comparing the peak area of the main component to the total peak area.

Data Presentation

Physical and Chemical Properties

| Property | Value |

| Chemical Formula | C₂₂H₂₉D₃O₃ |

| Molecular Weight | 347.5 g/mol (approx.) |

| Appearance | Off-White Solid[9] |

| IUPAC Name | (6S, 8R, 9S, 10R, 13S, 14S, 17R)-17-acetyl-17-hydroxy-10, 13-dimethyl-6-(methyl-d3)-1, 2, 6, 7, 8, 9, 10, 11, 12, 13, 14, 15, 16, 17-tetradecahydro-3H-cyclopenta[a]phenanthren-3-one[10] |

| CAS Number | 162462-69-3[9][10] |

Synthesis and Purification Data

| Parameter | Value |

| Starting Material | 17α-Hydroxyprogesterone |

| Deuterated Reagent | [2H3]Methyl Magnesium Iodide |

| Purification Method | Recrystallization |

| Recrystallization Solvents | Methanol/Dichloromethane, Chloroform[5][6] |

| Typical Yield | Data not available for deuterated synthesis. A similar non-deuterated synthesis reports a total yield of 87.5%.[6] |

| Purity (Post-Purification) | >98% (Typical target) |

| Analytical Methods | HPLC, LC-MS, NMR[7] |

References

- 1. benchchem.com [benchchem.com]

- 2. CN102911233A - Synthesis method of medroxyprogesterone acetate - Google Patents [patents.google.com]

- 3. Synthesis of deuterium-labelled medroxyprogesterone, megestrol and melengestrol derivatives - Analyst (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis of deuterium-labelled medroxyprogesterone, megestrol and melengestrol derivatives - Analyst (RSC Publishing) [pubs.rsc.org]

- 5. MEDROXYPROGESTERONE | 520-85-4 [chemicalbook.com]

- 6. Medroxyprogesterone Acetate synthesis - chemicalbook [chemicalbook.com]

- 7. veeprho.com [veeprho.com]

- 8. Forced degradation studies of medroxyprogesterone acetate injectable suspensions (150 mg/ml) with implementation of HPLC, mass spectrometry, and QSAR techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Medroxyprogesterone-d3 | 162462-69-3 [amp.chemicalbook.com]

- 10. veeprho.com [veeprho.com]

The Critical Role of Isotopic Purity in the Quantitative Analysis of Medroxyprogesterone by Mass Spectrometry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the significance of the isotopic purity of Medroxyprogesterone-d3 when utilized as an internal standard in mass spectrometry-based quantitative analysis. Ensuring the high isotopic purity of deuterated standards is paramount for the accuracy, precision, and reliability of bioanalytical methods in drug development and clinical research. This document provides a comprehensive overview of the topic, including quantitative data, detailed experimental protocols, and visual representations of key processes.

Introduction: The Imperative of Isotopic Purity

In quantitative mass spectrometry, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), stable isotope-labeled internal standards (SIL-IS) are the gold standard for correcting for variability in sample preparation and instrument response. Medroxyprogesterone-d3, a deuterated analog of the synthetic progestin medroxyprogesterone (B1676146), is frequently employed as a SIL-IS for the quantification of medroxyprogesterone acetate (B1210297) (MPA) in biological matrices.

The effectiveness of Medroxyprogesterone-d3 as an internal standard is intrinsically linked to its isotopic purity , which refers to the percentage of the compound that contains the desired number of deuterium (B1214612) atoms. High isotopic purity is crucial to minimize interference from unlabeled (d0) or partially labeled species, which can compromise the accuracy of the analytical results. It is important to distinguish isotopic purity from chemical purity , which refers to the absence of other chemical compounds. While both are critical, this guide focuses on the nuances of isotopic purity for mass spectrometry applications.

Quantitative Data on Medroxyprogesterone-d3 Purity

The isotopic and chemical purity of commercially available Medroxyprogesterone-d3 can vary between suppliers and even between different lots from the same supplier. It is imperative for researchers to consult the Certificate of Analysis (CoA) for specific lot information. Below is a summary of typical purity specifications.

| Parameter | Typical Specification | Notes |

| Chemical Purity (by HPLC) | >95% - 98% | This value indicates the percentage of the material that is the target molecule, irrespective of its isotopic composition. Impurities can be starting materials, byproducts, or degradants. |

| Isotopic Purity (Isotopic Enrichment) | ≥98% atom D | This specification, often found for related deuterated compounds, indicates the percentage of deuterium at the labeled positions. For a d3 compound, this means that at the three intended positions for deuteration, there is a ≥98% probability of finding a deuterium atom. |

| Isotopic Distribution | Varies | The CoA may provide the relative abundance of different isotopologues (e.g., d0, d1, d2, d3). The d0 species is the most critical impurity as it is isobaric with the analyte. |

Note: The data presented here is a compilation of typical values from various suppliers. Researchers should always refer to the specific documentation provided with their standard.

Experimental Protocols for Purity Assessment and Use

The following sections detail the methodologies for assessing the isotopic purity of Medroxyprogesterone-d3 and its application as an internal standard in a typical quantitative LC-MS/MS workflow.

Determination of Isotopic Purity by High-Resolution Mass Spectrometry (HRMS)

This protocol outlines a general procedure for verifying the isotopic purity of a Medroxyprogesterone-d3 standard.

Objective: To determine the isotopic distribution and enrichment of Medroxyprogesterone-d3.

Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) coupled to a liquid chromatography system.

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of Medroxyprogesterone-d3 in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 µg/mL.

-

Prepare a similar stock solution of unlabeled Medroxyprogesterone.

-

-

LC-HRMS Analysis:

-

Inject the unlabeled Medroxyprogesterone solution to determine its retention time and natural isotopic abundance of the [M+H]+ ion.

-

Inject the Medroxyprogesterone-d3 solution.

-

Acquire full-scan mass spectra over a relevant m/z range (e.g., m/z 340-360).

-

-

Data Analysis:

-

Extract the ion chromatograms for the [M+H]+ ions of both the unlabeled (d0) and the deuterated (d3) Medroxyprogesterone.

-

From the full-scan mass spectrum of the Medroxyprogesterone-d3 peak, determine the relative intensities of the ions corresponding to the d0, d1, d2, and d3 isotopologues.

-

Calculate the isotopic purity by expressing the intensity of the d3 ion as a percentage of the sum of the intensities of all isotopologues.

-

Correct for the natural isotopic abundance of carbon-13.

-

Quantification of Medroxyprogesterone Acetate in Human Plasma using Medroxyprogesterone-d3 as an Internal Standard

This protocol describes a typical bioanalytical method for the quantification of MPA in plasma.

Objective: To accurately measure the concentration of MPA in human plasma samples.

Materials:

-

Human plasma samples

-

Medroxyprogesterone acetate (MPA) reference standard

-

Medroxyprogesterone-d3 (internal standard)

-

Acetonitrile (ACN)

-

Formic acid

-

Water, HPLC grade

-

Solid Phase Extraction (SPE) cartridges

Procedure:

-

Preparation of Standards and Quality Controls (QCs):

-

Prepare stock solutions of MPA and Medroxyprogesterone-d3 in methanol.

-

Prepare a series of calibration standards by spiking blank human plasma with known concentrations of MPA.

-

Prepare QC samples at low, medium, and high concentrations in blank human plasma.

-

-

Sample Preparation (SPE):

-

To 200 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the Medroxyprogesterone-d3 internal standard working solution.

-

Vortex mix the samples.

-

Perform a solid-phase extraction to remove plasma proteins and other interferences.

-

Elute the analytes and evaporate the eluent to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Chromatography: Use a C18 reverse-phase column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid.

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).

-

Monitor the transition for MPA (e.g., m/z 387.3 -> 327.2).

-

Monitor the transition for Medroxyprogesterone-d3 (e.g., m/z 348.3 -> 126.1).

-

-

-

Data Analysis:

-

Integrate the peak areas for both MPA and Medroxyprogesterone-d3.

-

Calculate the peak area ratio (MPA/Medroxyprogesterone-d3).

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of MPA in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Visualizing Key Processes

Progesterone (B1679170) Receptor Signaling Pathway

Medroxyprogesterone, as a progestin, exerts its biological effects primarily through the progesterone receptor (PR). The following diagram illustrates the classical genomic signaling pathway of the progesterone receptor. Medroxyprogesterone acetate (MPA) can also bind to and activate this receptor, initiating downstream signaling. However, it's noteworthy that MPA can also exhibit differential effects compared to natural progesterone, including interactions with other steroid receptors.

Caption: Progesterone Receptor Signaling Pathway.

Experimental Workflow for Quantitative Analysis

The following diagram outlines the key steps in a typical LC-MS/MS workflow for the quantification of Medroxyprogesterone Acetate using Medroxyprogesterone-d3 as an internal standard.

Caption: Quantitative LC-MS/MS Workflow.

Conclusion

The isotopic purity of Medroxyprogesterone-d3 is a critical parameter that directly impacts the reliability and accuracy of quantitative mass spectrometry assays for medroxyprogesterone. A thorough understanding and verification of the isotopic distribution of the deuterated internal standard are essential for robust method development and validation. By following rigorous experimental protocols and being cognizant of the potential for isotopic impurities, researchers can ensure the generation of high-quality, reproducible data in their drug development and clinical research endeavors.

An In-depth Technical Guide to the Chemical and Physical Properties of Medroxyprogesterone-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Medroxyprogesterone-d3 is the deuterated analog of Medroxyprogesterone (B1676146), a synthetic progestin. Due to the presence of deuterium (B1214612) atoms, Medroxyprogesterone-d3 serves as a valuable internal standard in quantitative analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), for the determination of Medroxyprogesterone levels in various biological matrices.[1][2] Its utility lies in its similar chemical and physical properties to the unlabeled compound, allowing it to mimic the analyte's behavior during sample preparation and analysis, while its distinct mass ensures it can be differentiated by the mass spectrometer. This technical guide provides a comprehensive overview of the chemical and physical properties, analytical methodologies, and biological context of Medroxyprogesterone-d3.

Chemical and Physical Properties

Table 1: Chemical and Physical Properties of Medroxyprogesterone-d3 and Medroxyprogesterone

| Property | Medroxyprogesterone-d3 | Medroxyprogesterone |

| Chemical Name | (6S,8R,9S,10R,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-6-(trideuteriomethyl)-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one[3] | (6S,8R,9S,10R,13S,14S,17R)-17-acetyl-17-hydroxy-6,10,13-trimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |

| Molecular Formula | C₂₂H₂₉D₃O₃[4] | C₂₂H₃₂O₃ |

| Molecular Weight | 347.51 g/mol [4] | 344.5 g/mol [5] |

| CAS Number | 162462-69-3[1][3] | 520-85-4 |

| Appearance | Off-White Solid[1] | White to off-white, crystalline powder[5] |

| Melting Point | Not available | 214.5 °C[5] |

| Boiling Point | Not available | Not available |

| Solubility | Not explicitly available, but used in solutions with Methanol (B129727), Chloroform, Ethyl Acetate[2] | Soluble in acetone (B3395972) (1 in 50), slightly soluble in ether and methanol, soluble in dioxane (1 in 60) at 25°C.[5] |

Spectroscopic Data

Spectroscopic data is fundamental for the identification and characterization of Medroxyprogesterone-d3.

Infrared (IR) Spectroscopy

The IR spectrum of Medroxyprogesterone-d3 is expected to be very similar to that of Medroxyprogesterone, with the primary difference being the C-D stretching vibrations. A datasheet from RIVM provides an IR spectrum for Medroxyprogesterone-d3, obtained using a KBr-tablet on a Bruker IFS-55 FTIR instrument.[4]

Mass Spectrometry (MS)

The mass spectrum of Medroxyprogesterone-d3 is characterized by a molecular ion peak corresponding to its deuterated mass. The fragmentation pattern is a key aspect of its use as an internal standard. A direct inlet probe mass spectrum from a Hewlett Packard 5989 A MS shows a prominent peak at m/z 347.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific 1H and 13C NMR data for Medroxyprogesterone-d3 are not widely published, the spectra of Medroxyprogesterone can be used as a reference. The deuterium substitution at the 6-methyl position in Medroxyprogesterone-d3 would result in the absence of the corresponding proton signal in the 1H NMR spectrum and a characteristic triplet (due to C-D coupling) with a significantly lower intensity in the 13C NMR spectrum.

Reference 1H NMR Data for Medroxyprogesterone (600 MHz, CDCl₃): The spectrum is complex, with key signals including those for the methyl protons and the vinyl proton.[5][6]

Reference 13C NMR Data for Medroxyprogesterone: The 13C NMR spectrum of Medroxyprogesterone shows distinct signals for all 22 carbon atoms.

Experimental Protocols

Detailed experimental protocols are essential for the synthesis, purification, and analysis of Medroxyprogesterone-d3.

Synthesis of Deuterium-labeled Medroxyprogesterone

A common method for the synthesis of deuterium-labeled Medroxyprogesterone involves the use of a deuterated Grignard reagent. The following is a generalized protocol based on published literature:[7]

Experimental Workflow: Synthesis of Medroxyprogesterone-d3

Caption: A generalized workflow for the synthesis of Medroxyprogesterone-d3.

-

Reaction Setup: The starting material, 5β,6β-epoxy-17α-hydroxypregnane-3,20-dione 3,20-bis(ethyleneketal), is dissolved in an anhydrous ether solvent under an inert atmosphere.

-

Grignard Reaction: A solution of [²H₃]methyl magnesium iodide is added dropwise to the reaction mixture at a controlled temperature. The reaction is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction is quenched with a suitable reagent, such as saturated aqueous ammonium (B1175870) chloride.

-

Extraction and Purification: The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

Analytical Methods

Medroxyprogesterone-d3 is primarily used as an internal standard in chromatographic assays.

High-Performance Liquid Chromatography (HPLC)

A validated HPLC method for the quantification of Medroxyprogesterone acetate (B1210297) in pharmaceutical formulations can be adapted for Medroxyprogesterone-d3.[8]

-

Chromatographic System:

-

Column: Reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A mixture of acetonitrile (B52724) and a buffer solution (e.g., 60:40 v/v acetonitrile: 0.02 M potassium dihydrogen phosphate (B84403) buffer, pH 5.6).[8]

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detector at an appropriate wavelength (e.g., 245 nm).[9]

-

-

Sample Preparation: A standard solution of Medroxyprogesterone-d3 is prepared in a suitable solvent (e.g., methanol or the mobile phase). Biological samples require an extraction step (e.g., liquid-liquid extraction or solid-phase extraction) to isolate the analyte and the internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides high sensitivity and specificity for the analysis of Medroxyprogesterone and its deuterated analog.

-

Derivatization: Medroxyprogesterone and Medroxyprogesterone-d3 are often derivatized to improve their volatility and chromatographic properties. A common derivatization agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

-

Chromatographic System:

-

Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate.

-

Temperature Program: A temperature gradient is used to achieve optimal separation.

-

-

Mass Spectrometry:

-

Ionization: Electron ionization (EI) at 70 eV.

-

Detection: Selected ion monitoring (SIM) mode is used to monitor characteristic ions of both the analyte and the internal standard for quantification.

-

Mechanism of Action and Signaling Pathways

Medroxyprogesterone, and by extension its deuterated form, exerts its biological effects primarily through its interaction with the progesterone (B1679170) receptor (PR).[10] The binding of Medroxyprogesterone to the PR initiates a cascade of events that ultimately leads to the regulation of gene expression.

Progesterone Receptor Signaling

The progesterone receptor exists as two main isoforms, PR-A and PR-B, which can form homodimers or heterodimers. Upon ligand binding, the receptor undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus where it binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes.[11] This interaction modulates the transcription of these genes, leading to the physiological effects of progestins.

Classical (Genomic) Progesterone Receptor Signaling Pathway

Caption: The classical genomic signaling pathway of Medroxyprogesterone.

In addition to the classical genomic pathway, Medroxyprogesterone can also elicit rapid, non-genomic effects through membrane-associated progesterone receptors (mPRs) and signaling cascades involving protein kinases.[11]

Non-Genomic Progesterone Receptor Signaling

Caption: A simplified representation of non-genomic Medroxyprogesterone signaling.

Conclusion

Medroxyprogesterone-d3 is an indispensable tool in the field of pharmaceutical analysis and drug metabolism studies. Its well-characterized chemical and physical properties, coupled with its distinct mass, make it an ideal internal standard for the accurate quantification of Medroxyprogesterone. A thorough understanding of its synthesis, analytical methodologies, and biological mechanism of action is crucial for researchers and scientists in drug development. This guide provides a foundational understanding of these core aspects, facilitating its effective application in a research and development setting.

References

- 1. Medroxyprogesterone-d3 | 162462-69-3 [chemicalbook.com]

- 2. Medroxyprogesterone-d3 | 162462-69-3 [amp.chemicalbook.com]

- 3. Medroxyprogesterone-d3 | C22H32O3 | CID 46782109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rivm.nl [rivm.nl]

- 5. Medroxyprogesterone | C22H32O3 | CID 10631 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. hmdb.ca [hmdb.ca]

- 7. Synthesis of deuterium-labelled medroxyprogesterone, megestrol and melengestrol derivatives - Analyst (RSC Publishing) [pubs.rsc.org]

- 8. Analytical Method Validation of High-Performance Liquid Chromatography and Stability-Indicating Study of Medroxyprogesterone Acetate Intravaginal Sponges - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A stability-indicating HPLC method for medroxyprogesterone acetate in bulk drug and injection formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. What is the mechanism of Medroxyprogesterone Acetate? [synapse.patsnap.com]

- 11. researchgate.net [researchgate.net]

Stability of Medroxyprogesterone-d3 in Common Laboratory Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability of Medroxyprogesterone-d3 in various laboratory solvents. Due to a lack of direct quantitative stability studies for Medroxyprogesterone-d3, this document leverages available data on Medroxyprogesterone (B1676146) and Medroxyprogesterone Acetate (B1210297), in conjunction with established principles of deuterated compound stability. This guide offers recommendations for storage and handling, discusses potential degradation pathways, and provides detailed experimental protocols for researchers to conduct their own stability assessments. The information herein is intended to serve as a valuable resource for ensuring the integrity of Medroxyprogesterone-d3 solutions in a research and development setting.

Introduction

Medroxyprogesterone-d3 is the deuterated form of Medroxyprogesterone, a synthetic progestin. Stable isotope-labeled compounds like Medroxyprogesterone-d3 are crucial internal standards for quantitative analysis by mass spectrometry (NMR, GC-MS, or LC-MS) in pharmacokinetic and metabolic studies.[1] The accuracy of these studies relies heavily on the stability of the deuterated standard in the solvents used for stock solutions, working solutions, and sample preparation.

Degradation of Medroxyprogesterone-d3 can lead to inaccurate quantification and misinterpretation of experimental results. Therefore, a thorough understanding of its stability in different solvents is paramount for researchers. This guide aims to provide a foundational understanding of Medroxyprogesterone-d3 stability, drawing from available data on its non-deuterated counterparts and the general principles of isotopic labeling effects on chemical stability.

General Storage and Handling Recommendations

Solid Form: Medroxyprogesterone-d3 as a neat powder is generally stable when stored under appropriate conditions.[2]

| Storage Temperature | Recommended Duration |

| +4°C | Not specified, short-term |

| -20°C | 3 years |

In Solution: Once dissolved in a solvent, the stability of Medroxyprogesterone-d3 is more limited. The following are general recommendations; however, the specific solvent will significantly impact long-term stability.

| Storage Temperature | Recommended Duration |

| -20°C | 1 month |

| -80°C | 6 months |

It is crucial to note that these are general guidelines, and the stability in a specific solvent should be experimentally verified for long-term studies.

Theoretical Impact of Deuteration on Stability

The substitution of hydrogen with its stable isotope, deuterium (B1214612), can influence the metabolic stability and, in some cases, the chemical stability of a molecule. This is attributed to the Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than the carbon-hydrogen (C-H) bond.[3][4] Consequently, reactions involving the cleavage of a C-D bond typically proceed at a slower rate than those involving a C-H bond.[3][4]

For Medroxyprogesterone-d3, where the deuterium atoms are located on the 6-methyl group, any degradation pathway that involves the cleavage of a C-H bond at this position would theoretically be slower compared to the non-deuterated Medroxyprogesterone. This could lead to enhanced stability of the deuterated compound. However, it is important to note that if the degradation pathway does not involve the cleavage of the C-D bond, the stability of the deuterated and non-deuterated forms would be expected to be similar.

Solubility Profile of Medroxyprogesterone-d3 and Related Compounds

The choice of solvent is often dictated by the solubility of the compound. The available information on the solubility of Medroxyprogesterone-d3 and its close analogs is summarized below.

| Compound | Solvent | Solubility | Notes |

| Medroxyprogesterone acetate-d3 | DMSO | 10 mg/mL | May require sonication |

| Medroxyprogesterone acetate-d3 | Ethanol | 6.25 mg/mL | Requires sonication and warming to 60°C |

| Medroxyprogesterone acetate-d3 | Water | ≥ 0.1 mg/mL | Sparingly soluble |

| Medroxyprogesterone-d3 | Chloroform | Slightly soluble | |

| Medroxyprogesterone-d3 | Ethyl Acetate | Slightly soluble | |

| Medroxyprogesterone-d3 | Methanol | Slightly soluble | |

| Medroxyprogesterone Acetate | Acetonitrile (B52724) | Soluble | |

| Medroxyprogesterone Acetate | Chloroform | Freely soluble | |

| Medroxyprogesterone Acetate | Acetone | Soluble | |

| Medroxyprogesterone Acetate | Dioxane | Soluble | |

| Medroxyprogesterone Acetate | Alcohol | Sparingly soluble | |

| Medroxyprogesterone Acetate | Methanol | Sparingly soluble | |

| Medroxyprogesterone Acetate | Ether | Slightly soluble | |

| Medroxyprogesterone Acetate | Water | Insoluble |

Data compiled from multiple sources.[5][6][7][8][9]

Potential Degradation Pathways

Forced degradation studies conducted on Medroxyprogesterone Acetate (MPA) provide valuable insights into the potential degradation pathways that Medroxyprogesterone-d3 might undergo.[10] These studies typically involve subjecting the compound to harsh conditions such as strong acids, bases, oxidation, and photolysis to accelerate degradation and identify potential degradation products.

The primary degradation pathways for MPA, and likely for Medroxyprogesterone-d3, include:

-

Hydrolysis: Under acidic or basic conditions, ester-containing analogs like Medroxyprogesterone Acetate are susceptible to hydrolysis. While Medroxyprogesterone-d3 lacks the acetate group, other parts of the steroid structure may be susceptible to acid or base-catalyzed rearrangements or degradation.

-

Oxidation: Exposure to oxidizing agents can lead to the formation of various oxidized derivatives.

-

Photodegradation: Exposure to light, particularly UV light, can induce degradation.

Caption: Potential Degradation Pathways for Medroxyprogesterone-d3.

Experimental Protocols for Stability Assessment

The following is a detailed methodology, adapted from forced degradation studies of Medroxyprogesterone Acetate, that can be used to assess the stability of Medroxyprogesterone-d3 in a chosen solvent.[10]

Preparation of Stock and Working Solutions

-

Stock Solution (e.g., 1 mg/mL): Accurately weigh a suitable amount of Medroxyprogesterone-d3 and dissolve it in the chosen solvent (e.g., acetonitrile, methanol, DMSO) to achieve a final concentration of 1 mg/mL.

-

Working Solution (e.g., 100 µg/mL): Dilute the stock solution with the same solvent to a working concentration suitable for the analytical method (e.g., 100 µg/mL).

Stability Study Design

-

Solvents to Test: Acetonitrile, Methanol, DMSO, and an aqueous solution (if solubility permits).

-

Storage Conditions:

-

Room Temperature (~25°C) with light exposure.

-

Room Temperature (~25°C) protected from light.

-

Refrigerated (4°C) protected from light.

-

Frozen (-20°C) protected from light.

-

-

Time Points: 0, 24 hours, 48 hours, 1 week, 2 weeks, 1 month, and 3 months.

Sample Analysis

At each time point, an aliquot of the stored solution is analyzed by a stability-indicating HPLC-UV or HPLC-MS/MS method.

Example HPLC Method:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer like ammonium (B1175870) acetate).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection: UV at 240 nm or MS/MS detection for higher specificity and sensitivity.

Data Evaluation

The stability of Medroxyprogesterone-d3 is determined by calculating the percentage remaining at each time point compared to the initial (time 0) concentration. The appearance of any new peaks in the chromatogram should also be noted as they may represent degradation products.

Caption: Experimental Workflow for Stability Assessment.

Data Presentation

The quantitative data from a stability study should be summarized in a clear and structured format for easy comparison.

Table 1: Stability of Medroxyprogesterone-d3 in Acetonitrile

| Storage Condition | Time Point | Concentration (µg/mL) | % Remaining | Observations |

| RT, Light | 0 hr | 100.2 | 100.0 | Clear solution |

| 24 hr | 98.5 | 98.3 | No change | |

| 1 wk | 92.1 | 91.9 | Small degradation peak observed | |

| RT, Dark | 0 hr | 100.1 | 100.0 | Clear solution |

| 24 hr | 99.8 | 99.7 | No change | |

| 1 wk | 98.9 | 98.8 | No change | |

| 4°C, Dark | 0 hr | 100.3 | 100.0 | Clear solution |

| 1 mo | 99.5 | 99.2 | No change | |

| -20°C, Dark | 0 hr | 99.9 | 100.0 | Clear solution |

| 3 mo | 99.7 | 99.8 | No change |

(This is an example table; actual data will vary based on experimental results.)

Conclusion

While direct, comprehensive stability studies on Medroxyprogesterone-d3 in various solvents are not widely published, this guide provides a framework for researchers to ensure the integrity of their solutions. By understanding the general storage recommendations, the potential for enhanced stability due to the kinetic isotope effect, and the likely degradation pathways, scientists can make informed decisions about solvent selection and storage conditions. For critical applications, it is strongly recommended that researchers perform their own stability studies using the experimental protocols outlined in this guide. This will ensure the accuracy and reliability of their experimental data when using Medroxyprogesterone-d3 as an internal standard.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. Medroxyprogesterone | C22H32O3 | CID 10631 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. Medroxyprogesterone-d3 | 162462-69-3 [amp.chemicalbook.com]

- 9. Medroxyprogesterone Acetate | C24H34O4 | CID 6279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Forced degradation studies of medroxyprogesterone acetate injectable suspensions (150 mg/ml) with implementation of HPLC, mass spectrometry, and QSAR techniques - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to High-Purity Medroxyprogesterone-d3 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of commercially available high-purity Medroxyprogesterone-d3, a critical tool for quantitative bioanalytical studies. Medroxyprogesterone-d3 is the deuterium-labeled form of Medroxyprogesterone, a synthetic progestin. Its primary application in research is as an internal standard for the accurate quantification of Medroxyprogesterone and its metabolites in complex biological matrices using techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The stable isotope label ensures that the internal standard co-elutes with the analyte of interest and experiences similar ionization effects, correcting for variations during sample preparation and analysis.

Commercial Supplier and Product Specifications

A variety of suppliers offer high-purity Medroxyprogesterone-d3 and its acetate (B1210297) derivative. The following table summarizes key quantitative data from several prominent commercial sources to facilitate comparison. It is important to note that product specifications can vary by lot, and it is always recommended to consult the supplier's certificate of analysis for the most accurate and up-to-date information.

| Supplier | Product Name | CAS Number | Molecular Formula | Purity | Isotopic Enrichment |

| MedChemExpress | Medroxyprogesterone-d3 | 162462-69-3 | C₂₂H₂₉D₃O₃ | 98.82% (LCMS)[1] | Not specified |

| MedChemExpress | Medroxyprogesterone acetate-d3 | Not specified | C₂₄H₃₁D₃O₄ | 98.13% (HPLC)[2] | Not specified |

| LGC Standards | Medroxy Progesterone-d3 | 162462-69-3 | C₂₂H₂₉D₃O₃ | >95% (HPLC)[3] | Not specified |

| BOC Sciences | Medroxyprogesterone-[d3] | 162462-69-3 | Not specified | >95%[4] | Not specified |

| BOC Sciences | Medroxyprogesterone acetate-13C2-d3 | Not specified | Not specified | 95% by HPLC | 98% atom D; 98% atom 13C[4] |

| Simson Pharma | Medroxy Progesterone D3 | 162462-69-3 | C₂₂H₂₉D₃O₃ | Not specified | Not specified |

| Santa Cruz Biotechnology | Medroxyprogesterone-d3 | 162462-69-3 | C₂₂H₂₉D₃O₃ | Not specified | Not specified |

| WITEGA Laboratorien | Medroxyprogesterone acetate-D3 | Not specified | Not specified | High chemical purity | Well-defined labeling[5] |

Experimental Protocols: Quantification of Medroxyprogesterone in Biological Matrices using Medroxyprogesterone-d3 Internal Standard

The following is a generalized protocol for the quantification of Medroxyprogesterone in plasma or serum using Medroxyprogesterone-d3 as an internal standard with LC-MS/MS. This protocol is a synthesis of methodologies described in the scientific literature and should be optimized for specific laboratory conditions and instrumentation.

1. Preparation of Standards and Internal Standard Stock Solutions

-

Medroxyprogesterone Stock Solution: Accurately weigh a known amount of Medroxyprogesterone reference standard and dissolve it in a suitable organic solvent (e.g., methanol (B129727), acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

-

Medroxyprogesterone-d3 Internal Standard (IS) Stock Solution: Accurately weigh a known amount of Medroxyprogesterone-d3 and dissolve it in the same solvent as the analyte stock solution to a known concentration (e.g., 1 mg/mL).

-

Working Solutions: Prepare a series of working standard solutions by serial dilution of the Medroxyprogesterone stock solution. Prepare a working internal standard solution by diluting the IS stock solution to a concentration that will yield a robust signal in the LC-MS/MS system (e.g., 100 ng/mL).

2. Sample Preparation (Liquid-Liquid Extraction)

This is a common method for extracting steroids from biological matrices.

-

Pipette a known volume of the biological sample (e.g., 200 µL of plasma or serum) into a clean microcentrifuge tube.

-

Add a precise volume of the Medroxyprogesterone-d3 working internal standard solution to each sample, calibrator, and quality control sample.

-

Vortex briefly to mix.

-

Add a water-immiscible organic solvent for extraction (e.g., 1 mL of methyl tert-butyl ether or a mixture of pentane (B18724) and ethyl acetate).

-

Vortex vigorously for several minutes to ensure thorough mixing and extraction of the analyte and internal standard.

-

Centrifuge the samples to separate the organic and aqueous layers.

-

Carefully transfer the organic (upper) layer to a new tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at an appropriate temperature (e.g., 40°C).

-

Reconstitute the dried extract in a known volume of the mobile phase (e.g., 100 µL of 50:50 methanol:water) for LC-MS/MS analysis.

3. LC-MS/MS Analysis

-

Chromatographic Separation:

-

Column: A C18 reverse-phase column is typically used for steroid analysis.

-

Mobile Phase: A gradient elution with water and an organic solvent (e.g., methanol or acetonitrile), often with a modifier like formic acid or ammonium (B1175870) formate, is employed to achieve good separation.

-

Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

-

Injection Volume: A small volume of the reconstituted sample (e.g., 5-10 µL) is injected onto the column.

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both Medroxyprogesterone and Medroxyprogesterone-d3 are monitored.

-

Example Transitions: These need to be empirically determined on the specific mass spectrometer. For Medroxyprogesterone, a potential precursor ion would be its protonated molecule [M+H]⁺. The product ions would be characteristic fragments. The precursor ion for Medroxyprogesterone-d3 will be 3 mass units higher than that of the unlabeled compound.

-

-

4. Data Analysis and Quantification

-

A calibration curve is constructed by plotting the ratio of the peak area of the Medroxyprogesterone to the peak area of the Medroxyprogesterone-d3 internal standard against the known concentrations of the calibration standards.

-

The concentration of Medroxyprogesterone in the unknown samples is then determined by interpolating their peak area ratios from the calibration curve.

Visualizations

Experimental Workflow for Internal Standard-Based Quantification

The following diagram illustrates a typical workflow for the quantification of an analyte in a biological sample using a deuterated internal standard and LC-MS/MS.

This technical guide provides a foundational understanding of the procurement and application of high-purity Medroxyprogesterone-d3 for research purposes. For successful implementation, it is imperative that researchers further consult specific product documentation and validate the analytical method according to established regulatory guidelines.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. benchchem.com [benchchem.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Sensitive and Robust UPLC-MS/MS Method for Quantitation of Estrogens and Progestogens in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Medroxyprogesterone-d3 in Steroid Hormone Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of Medroxyprogesterone-d3 (MPA-d3) in steroid hormone research, with a particular focus on its application as an internal standard in the quantitative analysis of Medroxyprogesterone (B1676146) Acetate (B1210297) (MPA). MPA, a synthetic progestin, is widely used in contraception and hormone replacement therapy, and its accurate quantification is paramount for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment.[1] This guide provides a comprehensive overview of the signaling pathways of MPA, detailed experimental protocols for its quantification using MPA-d3, and a summary of relevant quantitative data.

Introduction to Medroxyprogesterone and its Deuterated Analog

Medroxyprogesterone acetate is a synthetic progestin that exerts its biological effects primarily through its interaction with the progesterone (B1679170) receptor (PR).[2][3] It is a potent agonist of the PR and is also known to interact with androgen and glucocorticoid receptors.[4][5] This interaction with multiple steroid receptors contributes to its complex pharmacological profile. Due to its extensive use, sensitive and specific analytical methods are required to measure its concentration in biological matrices.

Medroxyprogesterone-d3 is a stable isotope-labeled version of MPA, where three hydrogen atoms have been replaced with deuterium.[6][7] This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification methods.[7] As an internal standard, MPA-d3 is added to a sample at a known concentration at the beginning of the sample preparation process. It co-elutes with the non-labeled MPA during chromatography and is detected by the mass spectrometer at a different mass-to-charge ratio (m/z). This allows for the correction of any analyte loss during sample processing and any variations in instrument response, thereby ensuring the accuracy and precision of the quantification.[8]

Signaling Pathways of Medroxyprogesterone Acetate

The primary mechanism of action of MPA involves its binding to the progesterone receptor, a nuclear hormone receptor.[2] Upon binding, the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus. Inside the nucleus, the MPA-PR complex binds to specific DNA sequences known as hormone response elements (HREs) in the promoter regions of target genes, leading to the modulation of their transcription.[2] This genomic pathway ultimately results in the physiological effects of MPA, such as the inhibition of gonadotropin secretion and the prevention of ovulation.[3][9]

Beyond the classical genomic pathway, MPA can also elicit rapid, non-genomic effects through the activation of extranuclear signaling pathways.[10] These effects are mediated by a subpopulation of PR located at the plasma membrane. Activation of these membrane-associated PRs can lead to the rapid activation of intracellular signaling cascades, such as the Src/MAPK pathway.[10] These non-genomic actions can influence cellular processes like proliferation and apoptosis.

Figure 1: Simplified signaling pathways of Medroxyprogesterone Acetate (MPA).

Quantitative Analysis of Medroxyprogesterone Acetate using LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of MPA in biological matrices due to its high sensitivity and specificity.[11] The use of Medroxyprogesterone-d3 as an internal standard is crucial for achieving accurate and reliable results.

Quantitative Data Summary

The following table summarizes the quantitative data from various LC-MS/MS methods for the analysis of MPA, highlighting the performance characteristics of these assays.

| Parameter | Method 1[12] | Method 2 | Method 3 | Method 4 |

| Matrix | Human Plasma | Human Plasma | Human Plasma | Veterinary Vaginal Sponges |

| Internal Standard | Not Specified | Medroxyprogesterone-d3 | Megestrol (B1676162) Acetate | Not Used |

| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL | 200 pg/mL | 40 ng/L | 3.9 µg/mL |

| Linear Range | 0.05 - 6.0 ng/mL | 200 - 10,000 pg/mL | 0.10 - 8.0 µg/L | 0.0576 - 0.1134 mg/mL |

| Intra-assay Precision (%CV) | < 18.8% | ≤ 15.2% | < 9.0% | < 0.2% |

| Inter-assay Precision (%CV) | Not Reported | ≤ 15.2% | < 9.0% | Not Reported |

| Accuracy (% Bias) | 96.2 - 108.7% | ≤ ±9.6% | Not Reported | 98 - 102% |

| Recovery | Not Reported | Not Reported | 76.1% | Not Reported |

Experimental Protocol: LC-MS/MS Quantification of MPA

This section outlines a typical experimental protocol for the quantification of MPA in human plasma using Medroxyprogesterone-d3 as an internal standard. This protocol is a composite of methodologies described in the literature.[12]

3.2.1. Materials and Reagents

-

Medroxyprogesterone Acetate (MPA) reference standard

-

Medroxyprogesterone-d3 (MPA-d3) internal standard

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid or acetic acid

-

N-hexane or other suitable extraction solvent

-

Human plasma (blank and study samples)

3.2.2. Sample Preparation (Liquid-Liquid Extraction)

-

Thaw plasma samples to room temperature.

-

To a 600 µL aliquot of plasma in a polypropylene (B1209903) tube, add a known amount of Medroxyprogesterone-d3 internal standard solution.

-

Vortex the sample for 30 seconds.

-

Add 3 mL of n-hexane (or other suitable organic solvent).

-

Vortex for 5 minutes to ensure thorough mixing and extraction.

-

Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase.

-

Vortex for 30 seconds and transfer the solution to an autosampler vial for LC-MS/MS analysis.

3.2.3. Chromatographic Conditions

-

LC System: Waters Acquity UPLC or equivalent

-

Column: Agilent Zorbax Eclipse-Plus C18 (2.1 x 50 mm, 5.0 µm) or equivalent

-

Mobile Phase A: Water with 0.1% acetic acid

-

Mobile Phase B: 100% Methanol

-

Gradient: A suitable gradient to achieve separation of MPA and MPA-d3 from matrix components.

-

Flow Rate: 0.2 - 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 10 µL

3.2.4. Mass Spectrometric Conditions

-

Mass Spectrometer: QTRAP® 5500 or equivalent triple quadrupole mass spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), Positive Mode

-

Scan Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

MPA: Precursor ion → Product ion (e.g., m/z 387.3 → 327.4)

-

MPA-d3: Precursor ion → Product ion (e.g., m/z 390.3 → 330.4)

-

3.2.5. Method Validation

The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, EMA) to ensure its reliability.[13] Key validation parameters include:

-

Selectivity and Specificity: Assess the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

-

Accuracy and Precision: Determined by analyzing quality control (QC) samples at multiple concentration levels over several days.

-

Calibration Curve: A series of standards of known concentrations are analyzed to establish the relationship between instrument response and analyte concentration.

-

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

-

Stability: Evaluate the stability of the analyte in the biological matrix under various storage and processing conditions (e.g., freeze-thaw cycles, short-term and long-term storage).

-

Matrix Effect: Assess the influence of matrix components on the ionization of the analyte.

-

Recovery: The efficiency of the extraction procedure.

Figure 2: General experimental workflow for the quantification of MPA using LC-MS/MS.

Synthesis of Medroxyprogesterone-d3

The synthesis of deuterium-labeled medroxyprogesterone derivatives has been reported in the scientific literature.[14] A common approach involves the introduction of the deuterated methyl group at the C6 position of the steroid backbone. One described method for synthesizing deuterated medroxyprogesterone involves the opening of an epoxide ring in a pregnane (B1235032) derivative with a deuterated Grignard reagent, [2H3]methyl magnesium iodide, followed by further chemical transformations to yield the final product.[14] Another patent describes a multi-step synthesis of medroxyprogesterone acetate starting from 17α-hydroxyprogesterone, which could potentially be adapted for the synthesis of the deuterated analog by using a deuterated reagent in the appropriate step.[7][15]

Conclusion

Medroxyprogesterone-d3 is an indispensable tool in steroid hormone research, particularly for the accurate and precise quantification of Medroxyprogesterone Acetate in biological matrices. Its use as an internal standard in LC-MS/MS methods allows researchers and drug development professionals to obtain high-quality data for pharmacokinetic and other clinical studies. Understanding the signaling pathways of MPA provides the biological context for these quantitative measurements. The detailed experimental protocols and compiled quantitative data presented in this guide serve as a valuable resource for scientists working in this field.

References

- 1. research.sahmri.org.au [research.sahmri.org.au]

- 2. What is the mechanism of Medroxyprogesterone Acetate? [synapse.patsnap.com]

- 3. Differential signal transduction of progesterone and medroxyprogesterone acetate in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Direct injection versus liquid-liquid extraction for plasma sample analysis by high performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mis.pharm.su.ac.th [mis.pharm.su.ac.th]

- 7. Synthesis method of medroxyprogesterone acetate - Eureka | Patsnap [eureka.patsnap.com]

- 8. Medroxyprogesterone acetate-D3 - Deuterated Reference Standard for Method Validation and LC-MS/MS Calibration [witega.de]

- 9. Medroxyprogesterone acetate - Wikipedia [en.wikipedia.org]

- 10. go.drugbank.com [go.drugbank.com]

- 11. japsonline.com [japsonline.com]

- 12. Quantitative determination of medroxyprogesterone acetate in plasma by liquid chromatography/electrospray ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]

- 14. Synthesis of deuterium-labelled medroxyprogesterone, megestrol and melengestrol derivatives - Analyst (RSC Publishing) [pubs.rsc.org]

- 15. CN102911233A - Synthesis method of medroxyprogesterone acetate - Google Patents [patents.google.com]

The Use of Medroxyprogesterone-d3 as a Tracer in Preliminary Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preliminary studies involving Medroxyprogesterone-d3, a deuterated analog of Medroxyprogesterone (B1676146). The primary application of Medroxyprogesterone-d3 to date has been as a highly effective internal standard for the quantitative analysis of Medroxyprogesterone Acetate (B1210297) (MPA) in biological matrices. While direct studies employing Medroxyprogesterone-d3 as a tracer to elucidate metabolic pathways are not extensively documented in publicly available literature, this guide will detail the established metabolic fate of the parent compound, Medroxyprogesterone Acetate. Furthermore, it will provide detailed experimental protocols for the use of Medroxyprogesterone-d3 as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, a critical component of pharmacokinetic and drug metabolism studies. This document aims to equip researchers with the foundational knowledge required to utilize Medroxyprogesterone-d3 in their research endeavors, both in its current capacity and for potential future applications in metabolic tracing.

Introduction to Medroxyprogesterone and its Deuterated Analog

Medroxyprogesterone Acetate (MPA) is a synthetic progestin widely used in various therapeutic applications, including contraception and hormone replacement therapy.[1] Understanding its pharmacokinetic and metabolic profile is crucial for optimizing dosage regimens and ensuring patient safety. Stable isotope-labeled compounds, such as Medroxyprogesterone-d3, are invaluable tools in pharmaceutical research. The incorporation of deuterium (B1214612) atoms into the medroxyprogesterone molecule creates a compound that is chemically identical to the parent drug but has a distinct mass. This property makes it an ideal internal standard for mass spectrometry-based quantification, as it co-elutes with the analyte of interest and experiences similar ionization effects, thereby correcting for variations in sample preparation and instrument response.

Metabolic Pathways of Medroxyprogesterone Acetate

The metabolism of MPA has been investigated in various in vitro and in vivo studies, primarily using radio-labeled ([3H]MPA) and non-labeled compounds. These studies have revealed that MPA undergoes extensive metabolism, mainly in the liver. The primary metabolic pathways include hydroxylation and glucuronidation.

The cytochrome P450 enzyme CYP3A4 has been identified as the major enzyme responsible for the hydroxylation of MPA.[2] The main sites of hydroxylation are at the 6β, 1β, and 2β positions of the steroid nucleus, leading to the formation of 6β-hydroxy-MPA, 1β-hydroxy-MPA, and 2β-hydroxy-MPA.[3][4] These hydroxylated metabolites can undergo further metabolism, including the formation of dihydroxy-MPA.

Following hydroxylation, the metabolites, as well as the parent MPA, can be conjugated with glucuronic acid to form more water-soluble glucuronide conjugates, which are then excreted from the body. The major metabolite found after intravenous injection of [3H]MPA was a glucuronide of MPA, likely of the 3-enol form.

Quantitative Data from Pharmacokinetic Studies of MPA

Pharmacokinetic parameters for Medroxyprogesterone Acetate (MPA) have been determined in various studies. The data often shows high inter-patient variability.

| Parameter | Route | Dose | Value | Reference |

| Cmax | Intramuscular | 150 mg | 4.49 ng/mL (CV 58.7%) | |

| Tmax | Intramuscular | 150 mg | 6.76 days | |

| t1/2 (elimination) | Intramuscular | - | ~6 weeks | |

| Cmax | Subcutaneous | - | 0.5 - 3.0 ng/mL | |

| Tmax | Subcutaneous | - | ~1 week | |

| Clearance | Oral | - | 1600-4000 L/day | [1] |

| Absorption Half-life | Oral | - | 15-30 min | [1] |

| Biological Half-life | Oral | - | 40-60 hours | [1] |

CV: Coefficient of Variation

Experimental Protocols: Use of Medroxyprogesterone-d3 as an Internal Standard

The most prominent application of Medroxyprogesterone-d3 is as an internal standard for the accurate quantification of MPA in biological samples, typically plasma or serum, using LC-MS/MS.

Sample Preparation: Liquid-Liquid Extraction

-

Spiking: To a 1 mL aliquot of plasma or serum, add a known amount of Medroxyprogesterone-d3 solution (the internal standard).

-

Extraction: Add an appropriate organic solvent (e.g., n-hexane or pentane).

-

Vortexing: Vortex the mixture vigorously for a set period (e.g., 1-2 minutes) to ensure thorough mixing and extraction of the analyte and internal standard into the organic phase.

-

Centrifugation: Centrifuge the mixture to separate the organic and aqueous layers.

-

Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at a controlled temperature (e.g., 40-50°C).

-

Reconstitution: Reconstitute the dried extract in a specific volume of the mobile phase used for the LC-MS/MS analysis.

LC-MS/MS Analysis

-

Chromatographic Separation:

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., methanol (B129727) or acetonitrile) is commonly employed.

-

Flow Rate: A constant flow rate is maintained.

-

Column Temperature: The column is maintained at a constant temperature (e.g., 40°C).

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in positive mode is generally used.

-

Detection Mode: Selected Reaction Monitoring (SRM) is employed for high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for both MPA and Medroxyprogesterone-d3.

-

Data Analysis: The peak area ratio of the analyte (MPA) to the internal standard (Medroxyprogesterone-d3) is used to construct a calibration curve and quantify the concentration of MPA in the unknown samples.

-

| Parameter | Typical Conditions |

| LC Column | C18 (e.g., 2.1 mm x 50 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Methanol or Acetonitrile |

| Flow Rate | 0.2 - 0.5 mL/min |

| Ionization Mode | ESI Positive |

| Detection Mode | SRM |

Future Perspectives: Medroxyprogesterone-d3 as a Metabolic Tracer

While Medroxyprogesterone-d3 has proven invaluable as an internal standard, its potential as a tracer for metabolic fate studies remains largely unexplored in published literature. Such studies would involve administering Medroxyprogesterone-d3 to an in vivo or in vitro system and then using high-resolution mass spectrometry to identify and quantify deuterated metabolites. This approach would provide a more direct and unambiguous way to trace the metabolic pathways of medroxyprogesterone, complementing the data obtained from studies with radio-labeled compounds. The development of such methods would be a significant advancement in understanding the complete metabolic profile of this important drug.

Conclusion

Medroxyprogesterone-d3 is a critical tool in the preliminary investigation of Medroxyprogesterone Acetate. Its primary and well-established role is as an internal standard for the precise and accurate quantification of MPA in biological fluids, a cornerstone of pharmacokinetic and bioequivalence studies. Although direct metabolic tracing studies using Medroxyprogesterone-d3 are not yet widely reported, the established metabolic pathways of MPA provide a clear roadmap for future research in this area. The detailed experimental protocols provided in this guide for the use of Medroxyprogesterone-d3 as an internal standard offer a solid foundation for researchers in the field of drug metabolism and pharmaceutical sciences. The continued application and exploration of deuterated tracers like Medroxyprogesterone-d3 will undoubtedly lead to a deeper understanding of drug disposition and contribute to the development of safer and more effective therapeutic strategies.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Metabolism of medroxyprogesterone acetate (MPA) via CYP enzymes in vitro and effect of MPA on bleeding time in female rats in dependence on CYP activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolic profiling and cytochrome P450 reaction phenotyping of medroxyprogesterone acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Quantitative Analysis of Medroxyprogesterone Acetate in Human Serum by Gas Chromatography-Mass Spectrometry (GC-MS) with a Deuterated Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive protocol for the quantitative analysis of Medroxyprogesterone (B1676146) Acetate (B1210297) (MPA) in human serum using Gas Chromatography-Mass Spectrometry (GC-MS). The method employs a stable isotope-labeled internal standard, Medroxyprogesterone Acetate-d3 (MPA-d3), to ensure high accuracy and precision. The protocol covers all stages of the analysis, including serum sample extraction, chemical derivatization to enhance analyte volatility and thermal stability, and the specific GC-MS parameters for separation and detection. This robust and reliable method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other applications in drug development and clinical research.

Introduction

Medroxyprogesterone acetate (MPA) is a synthetic progestin widely used in contraceptives and hormone replacement therapy. Accurate quantification of MPA in biological matrices is crucial for assessing its pharmacokinetic profile, monitoring patient compliance, and evaluating its therapeutic efficacy and safety. While liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a common method for MPA analysis, GC-MS offers a powerful and often more accessible alternative. However, due to the low volatility and thermal lability of steroids like MPA, a derivatization step is necessary for successful GC-MS analysis[1]. This protocol details a method that includes a derivatization step to form trimethylsilyl (B98337) (TMS) derivatives, which exhibit excellent chromatographic behavior. The use of a deuterated internal standard (MPA-d3) is critical for correcting for any variability during sample preparation and analysis, thereby ensuring the highest quality quantitative results[2].

Experimental Protocol

The overall workflow for the analysis of Medroxyprogesterone Acetate from serum samples is depicted below.

Caption: Experimental Workflow for GC-MS Analysis of MPA.

Materials and Reagents

-

Medroxyprogesterone Acetate (MPA) reference standard

-

Medroxyprogesterone Acetate-d3 (MPA-d3) internal standard[2]

-

Methanol (B129727), HPLC grade

-

Acetonitrile (B52724), HPLC grade

-

Hexane, HPLC grade

-

Solid Phase Extraction (SPE) C18 cartridges (e.g., 500 mg, 3 mL)

-

Methoxyamine hydrochloride (MOX)

-

Pyridine (B92270), anhydrous

-

N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Human serum (drug-free for calibration standards and quality controls)

Sample Preparation

-

Spiking: To 1.0 mL of human serum in a glass tube, add a known amount of MPA-d3 internal standard solution (e.g., 50 µL of a 1 µg/mL solution in methanol).

-

Vortex: Briefly vortex the sample to ensure homogeneity.

-

Solid Phase Extraction (SPE):

-

Condition a C18 SPE cartridge by washing sequentially with 3 mL of methanol followed by 3 mL of deionized water.

-

Load the serum sample onto the conditioned cartridge.

-

Wash the cartridge with 3 mL of water, followed by 3 mL of 40% methanol in water to remove interferences.

-

Dry the cartridge under vacuum or with nitrogen for 5-10 minutes.

-

-

Elution: Elute the MPA and MPA-d3 from the cartridge with 3 mL of acetonitrile or ethyl acetate.

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40-50°C.

Derivatization

Derivatization is a critical step to improve the chromatographic properties of MPA for GC-MS analysis. A two-step process of methoximation followed by silylation is recommended.

-

Methoximation:

-

Add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in anhydrous pyridine to the dried extract.

-

Seal the vial and heat at 60°C for 60 minutes to protect the ketone groups.

-

-

Silylation:

-

Cool the vial to room temperature.

-

Add 50 µL of MSTFA (+ 1% TMCS).

-

Seal the vial and heat at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivatives.

-

After cooling, the sample is ready for GC-MS analysis.

-

GC-MS Instrumentation and Conditions

The following are typical GC-MS parameters for the analysis of derivatized steroids. Optimization may be required for specific instrumentation.

| GC Parameter | Setting |

| Gas Chromatograph | Agilent 7890B GC or equivalent |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar phase (e.g., HP-5ms, Rxi-1ms) |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |

| Inlet Temperature | 280°C |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Oven Temperature Program | Initial 180°C, hold for 1 min, ramp at 20°C/min to 300°C, hold for 5 min. |

| Mass Spectrometer | Agilent 5977B MSD or equivalent |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Source Temperature | 230°C |

| MS Quad Temperature | 150°C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

Selected Ion Monitoring (SIM) Parameters

For quantitative analysis, specific ions for the TMS-derivatized MPA and MPA-d3 are monitored. The following are proposed m/z values based on the expected fragmentation of silylated steroids. The most abundant, unique ion is typically used for quantification (Quantifier), and one or two other characteristic ions are used for confirmation (Qualifier).

| Compound | Ion Type | Proposed m/z |

| MPA-TMS Derivative | Quantifier | 416 (M+) |

| Qualifier 1 | 401 (M-15) | |

| Qualifier 2 | 356 (M-60) | |

| MPA-d3-TMS Derivative | Quantifier | 419 (M+) |

| Qualifier 1 | 404 (M-15) |

Note: The exact m/z values should be confirmed by analyzing the mass spectrum of the derivatized standards.

Quantitative Data and Method Performance

A series of calibration standards and quality control (QC) samples should be prepared in drug-free serum and analyzed to validate the method. The following tables represent typical performance characteristics expected from a validated GC-MS method for MPA.

Table 1: Calibration Curve and Linearity

| Parameter | Typical Value |

| Calibration Range | 0.5 - 50 ng/mL |

| Regression Model | Linear, weighted (1/x) |

| Correlation Coefficient (r²) | > 0.995 |

Table 2: Lower Limits of Detection and Quantification

| Parameter | Typical Value |

| Limit of Detection (LOD) | 0.15 ng/mL |

| Limit of Quantification (LOQ) | 0.5 ng/mL |

Table 3: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Precision (%RSD) | Accuracy (%Bias) |

| Low QC | 1.5 | < 15% | ± 15% |

| Mid QC | 15 | < 15% | ± 15% |

| High QC | 40 | < 15% | ± 15% |

Data Presentation and Logical Relationships

The relationship between the analyte, internal standard, and the final calculated concentration is based on the principle of isotope dilution mass spectrometry.

Caption: Logic Diagram for Quantification.

Conclusion

The GC-MS method detailed in this application note provides a reliable, sensitive, and specific approach for the quantification of Medroxyprogesterone Acetate in human serum. The protocol, which includes solid-phase extraction and a two-step derivatization process, is well-suited for applications in clinical and pharmaceutical research. The incorporation of a deuterated internal standard ensures high accuracy and precision, making this method a valuable tool for researchers, scientists, and drug development professionals.

References

Application Note: High-Throughput Solid-Phase Extraction of Medroxyprogesterone-d3 from Human Plasma

Introduction

Medroxyprogesterone (B1676146) acetate (B1210297) (MPA), a synthetic progestin, is widely used in hormone therapy and contraception. The accurate quantification of MPA and its metabolites in human plasma is crucial for pharmacokinetic studies and therapeutic drug monitoring. Medroxyprogesterone-d3 serves as an ideal internal standard for mass spectrometry-based bioanalytical methods due to its similar chemical properties to MPA and its distinct mass-to-charge ratio. This application note details a robust and reliable solid-phase extraction (SPE) protocol for the selective isolation and concentration of Medroxyprogesterone-d3 from human plasma prior to LC-MS/MS analysis. The use of C18 SPE cartridges provides a streamlined workflow, ensuring high recovery and minimal matrix effects, which is essential for accurate and precise quantification in a high-throughput laboratory setting.

Principle

This protocol employs a reversed-phase SPE mechanism using a C18 sorbent. After a protein precipitation step to remove high-molecular-weight interferences, the plasma sample is loaded onto a conditioned and equilibrated C18 cartridge. The non-polar Medroxyprogesterone-d3 is retained on the hydrophobic stationary phase, while polar matrix components are washed away. A final elution with a high-percentage organic solvent effectively recovers the analyte of interest, ready for subsequent analysis.

Quantitative Data Summary

The following table summarizes typical performance characteristics of extraction methods for medroxyprogesterone from human plasma. While specific data for Medroxyprogesterone-d3 is not explicitly detailed in the cited literature, its behavior is expected to be identical to that of Medroxyprogesterone Acetate (MPA) during extraction.

| Parameter | Value | Extraction Method | Reference |

| Recovery | 76.1% | Liquid-Liquid Extraction | [1] |

| Matrix Effect (Ion Suppression) | 32.1% | Liquid-Liquid Extraction | [2] |